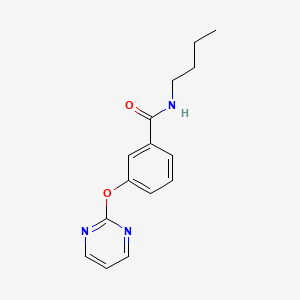![molecular formula C21H23N3O3 B5503865 N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to the target compound, typically involves heterocyclization reactions, starting from specific hydrazides and isocyanates or other precursors. For instance, a novel pyrazole derivative was synthesized and characterized by various spectroscopic techniques, confirming its structure through X-ray diffraction studies. This methodological approach is common for synthesizing complex pyrazole compounds, showcasing the synthetic accessibility of such molecules (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides unambiguous structural determination. For example, specific pyrazole compounds have been shown to crystallize in unique forms, with their molecular conformations analyzed in detail, highlighting the structural diversity within this class of compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, contributing to their functional diversity. The synthesis routes often involve nucleophilic substitutions, esterification, and amidation steps, demonstrating the chemical versatility of these compounds. For example, practical synthesis routes have been developed for specific pyrazole-based CCR5 antagonists, illustrating the compound's reactivity and potential for pharmaceutical applications (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. These properties are often determined through thermal gravimetric analysis and solubility studies in different solvents. For instance, a related pyrazole compound exhibited thermal stability up to 190°C, indicating its suitability for various applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity towards different functional groups and potential for forming hydrogen bonds, are explored through detailed spectroscopic and computational studies. These analyses help in understanding the electrophilic and nucleophilic regions of the molecules, facilitating their application in targeted chemical synthesis and pharmaceutical design (Tamer et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the synthesis of pyrazole derivatives and their characterization using various analytical techniques. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing their structural elucidation through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014). Similarly, Kumara et al. (2018) focused on the synthesis of novel pyrazole derivatives, investigating their structural parameters through X-ray crystallography and various spectroscopic methods (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Activities
The synthesized pyrazole derivatives have been evaluated for their potential biological activities. For example, Pitucha et al. (2011) studied the antibacterial properties of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, identifying compounds with significant efficacy against various strains of Staphylococcus aureus (Pitucha, Kosikowska, Urszula, & Malm, 2011). Additionally, Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating moderate to excellent antifungal activities against several phytopathogenic fungi, suggesting potential agricultural applications (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Corrosion Inhibition
Pyrazole derivatives have also been studied for their application in corrosion inhibition. Paul et al. (2020) explored the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions, revealing high inhibition efficiency and suggesting their utility in industrial applications (Paul, Yadav, & Obot, 2020).
Propriétés
IUPAC Name |
N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-6-8-15(9-7-14)18(10-11-25)22-21(26)20-13-19(23-24-20)16-4-3-5-17(12-16)27-2/h3-9,12-13,18,25H,10-11H2,1-2H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCIXEBXCXJJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70734722 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)
![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)
![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)
![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)
![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)